PF-5274857

Catalog No.
S002721
CAS No.
1373615-35-0
M.F
C20H25ClN4O3S
M. Wt
437.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5274857

CAS Number

1373615-35-0

Product Name

PF-5274857

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethyl-2-pyridinyl)-2-pyridinyl]piperazin-1-yl]-3-methylsulfonylpropan-1-one

Molecular Formula

C20H25ClN4O3S

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3

InChI Key

BBVNTTZIOTWDSV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-5274857; PF 5274857; PF5274857.

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C

The exact mass of the compound 1-(4-(5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one is 436.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-5274857 (CAS 1373615-35-0) is a highly potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a central signal transducer in the Hedgehog (Hh) pathway . It demonstrates an in vitro IC50 of 5.8 nM and a Ki of 4.6 nM against SMO, effectively blocking downstream Gli1 transcriptional activity . Unlike first-generation natural product inhibitors, PF-5274857 is structurally optimized for high metabolic stability, favorable pharmacokinetic properties (apparent volume of distribution of 5.6 L/kg), and exceptional blood-brain barrier (BBB) penetrance. These procurement-relevant attributes make it a highly reliable precursor and reference standard for neuro-oncology, targeted pathway inhibition research, and formulation benchmarking [1].

Substituting PF-5274857 with generic SMO inhibitors like cyclopamine or first-generation clinical benchmarks like vismodegib (GDC-0449) often compromises experimental reproducibility in central nervous system (CNS) models . Cyclopamine suffers from poor aqueous solubility, chemical instability, and severe off-target toxicities that confound in vivo data. While vismodegib is a potent benchmark, its low aqueous solubility (~9.5 μg/mL) leads to non-linear pharmacokinetics at high doses, and its baseline BBB penetration is suboptimal for aggressive orthotopic brain tumor models [1]. PF-5274857 was specifically engineered to overcome these limitations, providing robust BBB crossing capabilities and linear dose-exposure correlations critical for in vivo medulloblastoma and brain metastasis modeling [2].

Receptor Binding Affinity and Pathway Inhibition

PF-5274857 demonstrates superior binding affinity and pathway suppression compared to the foundational baseline inhibitor cyclopamine. While cyclopamine typically exhibits an IC50 in the ~46 nM range, PF-5274857 achieves an IC50 of 5.8 nM and a Ki of 4.6 nM for SMO, completely blocking Shh-induced Gli1 activity with an IC50 of 2.7 nM .

Evidence DimensionIn vitro SMO inhibition (IC50)
Target Compound Data5.8 nM (Gli1 suppression IC50 of 2.7 nM)
Comparator Or BaselineCyclopamine (~46 nM)
Quantified Difference~8-fold higher potency in SMO inhibition
ConditionsIn vitro competitive binding assay and MEF cell transcriptional activity assay

Nanomolar potency ensures complete pathway suppression at lower doses, minimizing off-target effects and solvent toxicity in sensitive cellular assays.

Blood-Brain Barrier (BBB) Penetrance and In Vivo Efficacy

A primary differentiator for PF-5274857 is its optimized ability to cross the blood-brain barrier, a limitation for many standard SMO inhibitors. PF-5274857 effectively crosses the BBB within 4 hours post-dose (10 mg/kg, i.h.) and achieves an in vivo IC50 of 8.9 nM in medulloblastoma allograft models, directly downregulating brain tumor Hh activity .

Evidence DimensionIn vivo target inhibition (IC50) in CNS models
Target Compound Data8.9 nM (in vivo IC50)
Comparator Or BaselineStandard SMO inhibitors lacking optimized BBB penetrance
Quantified DifferenceRobust downregulation of Hh pathway activity in the brain within 4 hours
ConditionsPtch+/- p53+/- medulloblastoma allograft mice models

High BBB penetrance is essential for procuring a reliable reference compound for CNS-targeted Hh pathway research, preventing false negatives in orthotopic models.

Pharmacokinetic Stability and Processability

Compared to vismodegib (GDC-0449), which exhibits poor aqueous solubility (9.5 μg/mL) leading to non-linear pharmacokinetics at high doses, PF-5274857 offers a highly predictable PK profile [1]. It demonstrates an apparent volume of distribution of 5.6 L/kg and a half-life of 1.7 hours in rodent models, ensuring linear dose-exposure correlations .

Evidence DimensionPharmacokinetic predictability and volume of distribution
Target Compound DataApparent volume of distribution of 5.6 L/kg; linear PK
Comparator Or BaselineVismodegib (non-linear PK due to 9.5 μg/mL solubility)
Quantified DifferenceStable, linear dose-exposure correlation vs. non-linear saturation
ConditionsIn vivo pharmacokinetic profiling (p.o. administration)

Predictable, linear pharmacokinetics simplify formulation development and dosing regimens in preclinical animal studies, reducing material waste.

Kinase Selectivity Profile

To ensure phenotypic changes are strictly due to SMO antagonism, PF-5274857 was evaluated against a broad panel of protein kinases. It shows less than 20% inhibition against the panel at a high concentration of 1 μM, providing a cleaner selectivity profile than many broad-spectrum pathway inhibitors .

Evidence DimensionOff-target kinase inhibition
Target Compound Data<20% inhibition at 1 μM
Comparator Or BaselineBroad-spectrum kinase inhibitors (baseline)
Quantified DifferenceMinimal off-target kinase activity at micromolar concentrations
ConditionsBroad panel kinase screening assay at 1 μM

High selectivity ensures that observed phenotypic changes are strictly due to SMO antagonism, which is critical for target validation and mechanism-of-action studies.

Preclinical Neuro-Oncology Modeling

Due to its validated blood-brain barrier penetrance and robust in vivo efficacy (IC50 of 8.9 nM), PF-5274857 is the preferred SMO antagonist for orthotopic medulloblastoma and brain metastasis models, preventing the false negatives common with poorly penetrant alternatives [1].

Hedgehog Pathway Mechanism Studies

With its high selectivity (<20% kinase inhibition at 1 μM) and nanomolar potency (Ki of 4.6 nM), this compound serves as a highly reliable reference standard for dissecting canonical Hh signaling and Gli1 transcriptional regulation in vitro without confounding off-target effects .

Formulation and PK/PD Benchmarking

Because it overcomes the non-linear pharmacokinetic limitations of vismodegib, PF-5274857 is utilized as a comparator in the development of next-generation SMO inhibitors to benchmark linear pharmacokinetics, oral bioavailability, and CNS exposure [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

436.1335895 Da

Monoisotopic Mass

436.1335895 Da

Heavy Atom Count

29

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one

Dates

Last modified: 08-15-2023
1: Zhou WJ, Chen J, Feng Y, Fan YP, Li Q, Fu J, Zhang P. [Inhibition of Cigarettes Smoke-induced Epithelial to Mesenchymal Transition by the SMO Inhibitor PF-5274857 in Beas-2b Epithelial Cells]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2016 Jul;47(4):485-490. Chinese. PubMed PMID: 28591947.
2: Lauressergues E, Heusler P, Lestienne F, Troulier D, Rauly-Lestienne I, Tourette A, Ailhaud MC, Cathala C, Tardif S, Denais-Laliève D, Calmettes MT, Degryse AD, Dumoulin A, De Vries L, Cussac D. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacol Res Perspect. 2016 Mar 4;4(2):e00214. doi: 10.1002/prp2.214. eCollection 2016 Apr. PubMed PMID: 27069629; PubMed Central PMCID: PMC4804317.
3: Rohner A, Spilker ME, Lam JL, Pascual B, Bartkowski D, Li QJ, Yang AH, Stevens G, Xu M, Wells PA, Planken S, Nair S, Sun S. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier. Mol Cancer Ther. 2012 Jan;11(1):57-65. doi: 10.1158/1535-7163.MCT-11-0691. Epub 2011 Nov 14. PubMed PMID: 22084163.

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